BenchChemオンラインストアへようこそ!

2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Drug Design Pharmacokinetics Isoflavone SAR

2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (CAS 845809-52-1) is a synthetic isoflavone analog belonging to the chromen-4-one (4H-1-benzopyran-4-one) structural class. It features a 4-methoxyphenyl substituent at the 3-position and an acetonitrile-substituted ether at the 7-position, with a molecular formula of C18H13NO4 and a molecular weight of 307.3 g/mol.

Molecular Formula C18H13NO4
Molecular Weight 307.305
CAS No. 845809-52-1
Cat. No. B2601156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
CAS845809-52-1
Molecular FormulaC18H13NO4
Molecular Weight307.305
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N
InChIInChI=1S/C18H13NO4/c1-21-13-4-2-12(3-5-13)16-11-23-17-10-14(22-9-8-19)6-7-15(17)18(16)20/h2-7,10-11H,9H2,1H3
InChIKeyDMUVYDGWZSUXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (CAS 845809-52-1) – A 7-O-Acetonitrile Isoflavone Derivative for Targeted SAR and Screening Campaigns


2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (CAS 845809-52-1) is a synthetic isoflavone analog belonging to the chromen-4-one (4H-1-benzopyran-4-one) structural class . It features a 4-methoxyphenyl substituent at the 3-position and an acetonitrile-substituted ether at the 7-position, with a molecular formula of C18H13NO4 and a molecular weight of 307.3 g/mol [1]. Unlike the naturally occurring parent scaffold formononetin, which bears a free phenolic hydroxyl at C-7, this compound replaces the hydroxyl with an acetonitrile moiety, eliminating the hydrogen-bond donor while retaining the hydrogen-bond acceptor character of the chromenone carbonyl and ether oxygen atoms [2].

Why 2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile Cannot Be Interchanged with Formononetin or Other 7-O-Substituted Isoflavones


The 7-O-acetonitrile modification in 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is not a conservative substitution relative to the 7-OH of formononetin. The acetonitrile group eliminates the hydrogen-bond donor (Hdon = 0 vs. Hdon = 1 for formononetin) while increasing topological polar surface area (tPSA = 72.5 Ų vs. ~59.7 Ų for formononetin) and altering lipophilicity (LogP = 2.00 vs. ~2.84 for formononetin) . These changes affect membrane permeability, solubility, and target-binding pharmacophore compatibility [1]. Critically, the nitrile group can act as a reversible covalent warhead toward certain cysteine proteases, a property absent in the hydroxyl-bearing parent compound, making indiscriminate substitution between these analogs potentially misleading in biological assays [2].

Quantitative Differentiation Evidence for 2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile: Physicochemical and Structural Comparator Analysis


Hydrogen-Bond Donor Count: Zero vs. One – Impact on Membrane Permeability and Target Engagement

The target compound possesses zero hydrogen-bond donors (Hdon = 0), compared to formononetin which has one phenolic -OH donor (Hdon = 1). This is a fundamental pharmacophore difference: the 7-OH of formononetin can act as both a donor and acceptor in target binding, while the 7-O-acetonitrile group can only accept hydrogen bonds. In practice, this difference can radically alter binding mode, as hydrogen-bond donor count is a key determinant in Lipinski's Rule of Five and impacts oral bioavailability predictions .

Drug Design Pharmacokinetics Isoflavone SAR

Topological Polar Surface Area (tPSA): 72.5 Ų vs. 59.7 Ų – Altered Blood-Brain Barrier and Oral Absorption Prediction

The target compound has a tPSA of 72.5 Ų, which is approximately 12.8 Ų (21.4%) higher than formononetin's tPSA of ~59.7 Ų . In drug design, tPSA is inversely correlated with blood-brain barrier penetration; compounds with tPSA > 70 Ų typically show poor CNS penetration, while those with tPSA < 60 Ų (like formononetin) may exhibit greater CNS availability. This difference places the target compound outside the typical CNS drug-like space, making it more suitable for peripheral target applications [1].

ADME Prediction CNS Drug Design Physicochemical Profiling

Lipophilicity (LogP): 2.00 vs. 2.84 – Lower LogP Impacts Passive Membrane Diffusion

The measured/predicted LogP of 2.00 for the target compound is significantly lower than formononetin's LogP of approximately 2.84 (range 2.84–3.17 across sources) [1]. This ~0.84 log unit difference corresponds to an approximately 7-fold difference in octanol-water partition coefficient, indicating that the target compound is considerably less lipophilic. Lower lipophilicity generally predicts reduced passive membrane permeability but may correlate with improved aqueous solubility and reduced metabolic clearance via CYP450 enzymes [2].

Lipophilicity Permeability Drug-Likeness

Aqueous Solubility (LogSW): -3.42 – Class-Level Comparison with 7-O-Glycosylated Isoflavones

The target compound has a calculated LogSW of -3.42 (corresponding to aqueous solubility of approximately 0.12 mg/mL at pH 7.4) . This is within the typical range for aglycone isoflavones (e.g., formononetin solubility ~0.02 mg/mL, LogS ~ -4.1) but substantially lower than 7-O-glycosylated isoflavones such as ononin (formononetin-7-O-β-D-glucopyranoside), which exhibit LogS values near -2.5 [1]. The acetonitrile group provides intermediate solubility between the poorly soluble parent aglycone and highly soluble glycosides, offering a practical advantage for in vitro assay preparation without requiring DMSO concentrations that may confound cellular readouts [2].

Solubility Formulation Bioavailability

Optimal Procurement and Application Scenarios for 2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile


Isoflavone Structure-Activity Relationship (SAR) Studies Targeting 7-Position Modifications

This compound serves as a key analog in SAR campaigns exploring the effect of replacing the 7-OH hydrogen-bond donor of formononetin with a nitrile-containing moiety. The zero H-bond donor count and altered tPSA (72.5 Ų vs. 59.7 Ų) make it a valuable comparator for probing the pharmacophoric role of the 7-position in target engagement, particularly for kinases (e.g., FGFR2, EGFR) where formononetin has established inhibitory activity (IC50 ~4.31 μM for FGFR2) .

Negative Control or Selectivity Probe in NAAA Inhibition Assays

Given the structural similarity to chromen-7-yloxy acetonitrile derivatives that have shown activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), this compound can be employed as a comparator or negative control in NAAA inhibition assays. The 4-methoxyphenyl substitution pattern may confer differential selectivity compared to 2-methoxyphenyl regioisomers (e.g., CAS 610764-16-4), enabling selectivity profiling within the isoflavone chemotype [1].

Fragment-Based or Scaffold-Hopping Library Design for Peripheral Target Screening

With a LogP of 2.00 (lower than most isoflavone aglycones) and a tPSA of 72.5 Ų, this compound occupies a physicochemical space that favors peripheral target engagement over CNS penetration. It is well-suited for inclusion in diversity-oriented screening libraries targeting non-CNS enzymes or receptors, particularly where reduced lipophilicity is desired to mitigate promiscuous binding or phospholipidosis risk .

Synthetic Intermediate for Further Derivatization via Nitrile Chemistry

The acetonitrile group at the 7-position provides a versatile synthetic handle for further chemical transformations, including reduction to the primary amine, hydrolysis to the carboxylic acid, or cycloaddition reactions to form tetrazole or oxadiazole bioisosteres. This makes the compound a useful building block for medicinal chemistry programs seeking to elaborate the 7-position of the isoflavone scaffold beyond simple ether or ester linkages [2].

Quote Request

Request a Quote for 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.